molecular formula C7H10N4O3 B14589680 N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea CAS No. 61481-36-5

N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea

Cat. No.: B14589680
CAS No.: 61481-36-5
M. Wt: 198.18 g/mol
InChI Key: CKHFVEBVLURQEM-UHFFFAOYSA-N
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Description

N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea is a chemical compound that belongs to the class of ureas It is characterized by the presence of a hydroxymethyl group, a methyl group, and a dihydropyrazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves the reaction of 5-hydroxymethyl-4-methyl-3-oxo-3,4-dihydropyrazine with urea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the hydroxyl derivative of the dihydropyrazinone ring.

    Substitution: The major products are the halogenated or alkylated derivatives of the compound.

Scientific Research Applications

N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the dihydropyrazinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Hydroxymethyl)urea: A simpler compound with a hydroxymethyl group attached to urea.

    Bis(hydroxymethyl)urea: Contains two hydroxymethyl groups attached to urea.

    Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.

Uniqueness

N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea is unique due to the presence of the dihydropyrazinone ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61481-36-5

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

[5-(hydroxymethyl)-4-methyl-3-oxopyrazin-2-yl]urea

InChI

InChI=1S/C7H10N4O3/c1-11-4(3-12)2-9-5(6(11)13)10-7(8)14/h2,12H,3H2,1H3,(H3,8,9,10,14)

InChI Key

CKHFVEBVLURQEM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C(C1=O)NC(=O)N)CO

Origin of Product

United States

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